Product packaging for Isohexadecene(Cat. No.:CAS No. 85909-49-5)

Isohexadecene

Cat. No.: B13781000
CAS No.: 85909-49-5
M. Wt: 224.42 g/mol
InChI Key: YKGRKSWSVPZYER-UHFFFAOYSA-N
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Description

Contextualizing Branched Alkanes within Contemporary Chemical Science

Branched alkanes, as a class of hydrocarbons, hold a significant position in modern chemical science due to their distinct physical and chemical properties compared to their linear counterparts. makingcosmetics.com Alkanes, in general, are saturated hydrocarbons and are considered the simplest organic compounds. google.com They are broadly categorized into linear straight-chain alkanes, branched alkanes, and cycloalkanes. google.com The introduction of branching along a carbon chain fundamentally alters the molecule's spatial arrangement, which in turn influences properties such as boiling point, viscosity, and reactivity. makingcosmetics.com

In contemporary research, branched alkanes are crucial in fields ranging from fuel science to materials chemistry. For instance, the degree of branching in alkanes is a critical determinant of the octane (B31449) rating of gasoline, with highly branched structures exhibiting better combustion characteristics. makingcosmetics.com Furthermore, the unique packing abilities and intermolecular interactions of branched alkanes make them subjects of interest in the study of lubrication and as synthetic base oils. Their controlled synthesis and catalytic conversion are also active areas of research, aiming to produce high-value chemicals and fuels from various feedstocks. mdpi.commdpi.com The study of branched alkanes, therefore, provides fundamental insights into structure-property relationships that are essential for designing molecules with tailored functionalities.

Significance of Isohexadecene as a Model Hydrocarbon in Fundamental Research

While much of the commercially available information pertains to its saturated form, isohexadecane, the precursor this compound (a mixture of C16 isomers) serves as an important model for studying the behavior of long-chain branched alkenes. b4brands.com The presence of a double bond in the this compound structure introduces a site of reactivity that is absent in isohexadecane, making it a valuable substrate for a variety of chemical transformations.

Fundamental research on molecules like this compound can provide insights into several key areas:

Polymerization: The double bond in this compound allows it to act as a monomer in polymerization reactions. Research into the polymerization of such branched alkenes can lead to the development of novel polymers with unique thermal and mechanical properties. The branching in the monomer unit can influence the polymer's architecture, leading to materials with tailored characteristics for applications in plastics, elastomers, and adhesives.

Catalytic Conversion: this compound is a relevant model compound for studying catalytic cracking and isomerization processes. mdpi.commdpi.comrsc.org These processes are central to the petrochemical industry for the production of gasoline and other valuable light olefins. nih.gov Understanding how the branched structure of this compound affects its reactivity and product selectivity over different catalysts is crucial for optimizing these industrial processes.

Fuel Science: Long-chain branched alkenes are components of alternative and surrogate fuels. stanford.edunih.gov Studying the combustion properties and reaction kinetics of model compounds like this compound can contribute to the development of more efficient and cleaner-burning fuels. researchgate.net

The synthesis of the saturated isohexadecane involves the hydrogenation of a mixture of isomeric C16 olefins, which are essentially this compound. b4brands.com A common method for producing these precursors is through the oligomerization of smaller alkenes like isobutene. google.com

Table 1: Physicochemical Properties of Isohexadecane (Saturated Form of this compound) Note: Data for this compound is not readily available; therefore, properties of its saturated analog, isohexadecane, are provided for context.

PropertyValue
Molecular FormulaC16H34
AppearanceClear, colorless liquid
Specific Gravity (@ 25°C)0.793
Refractive Index (@ 20°C)1.439
Water SolubilityInsoluble

Evolution of Research Trajectories Pertaining to this compound

The research trajectory for long-chain branched hydrocarbons, including this compound and its related compounds, has evolved significantly over the decades. Initially, the focus was primarily on their role as components of fuels and lubricants, driven by the needs of the automotive and industrial sectors. The study of catalytic cracking of n-hexadecane, for instance, has been a long-standing area of research to improve gasoline production. mdpi.commdpi.com

More recently, with advancements in analytical techniques and a growing emphasis on specialty chemicals and advanced materials, the research focus has broadened. There is an increasing interest in the precise synthesis of branched hydrocarbons to be used as building blocks for complex molecules and polymers. The development of sophisticated catalysts has enabled greater control over the oligomerization process to produce specific isomers of compounds like this compound. google.com

Furthermore, the push for sustainable and bio-based materials has opened new avenues of research. While this compound is traditionally derived from petroleum, there is growing interest in producing such molecules from renewable resources. This shift is driving research into novel biosynthetic and catalytic pathways for the production of long-chain branched alkenes. The exploration of their use in creating biodegradable polymers and environmentally friendly solvents is also a burgeoning field of study.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H32 B13781000 Isohexadecene CAS No. 85909-49-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

85909-49-5

Molecular Formula

C16H32

Molecular Weight

224.42 g/mol

IUPAC Name

14-methylpentadec-1-ene

InChI

InChI=1S/C16H32/c1-4-5-6-7-8-9-10-11-12-13-14-15-16(2)3/h4,16H,1,5-15H2,2-3H3

InChI Key

YKGRKSWSVPZYER-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCCCCCCCCCCC=C

Origin of Product

United States

Synthetic Methodologies and Reaction Pathway Elucidation for Isohexadecene

Catalytic Pathways for Isohexadecene Synthesis

The synthesis of this compound, a branched C16 olefin, is predominantly achieved through catalytic routes involving the oligomerization of smaller olefin building blocks. These processes are critical in producing valuable hydrocarbons for fuels and chemical intermediates.

Oligomerization is a key process where short-chain olefins, like isobutene and propene, are chemically combined to form longer-chain molecules. This compound is typically formed through the tetramerization of isobutene or the co-oligomerization of various light olefins.

The oligomerization of isobutene is a significant industrial reaction. It can lead to the formation of dimers (isooctenes), trimers (isododecenes), and tetramers (isohexadecenes). acs.org The reaction is highly exothermic, and controlling the reaction conditions is crucial to steer the selectivity towards the desired C16 product. academie-sciences.fr The process often involves a series of complex polymerization reactions catalyzed by the acidic centers of a catalyst. mdpi.com The reaction pathway can be influenced by the type of catalyst used, with some systems favoring the direct formation of tetramers from isobutene through parallel reactions. acs.org

Solid acid catalysts, such as solid phosphoric acid (SPA), are used to produce C9-C16 products from light olefins. researchgate.net In these systems, olefins form a phosphoric acid intermediate that then reacts with another olefin to create a longer chain. researchgate.net The use of olefin mixtures, such as those derived from methanol-to-olefins (MTO) processes, can also be a feedstock for producing hydrocarbon mixtures in the C9-C16 range. kit.edu

The oligomerization of isobutene can be represented by the following simplified reaction scheme:

4 C₄H₈ (Isobutene) → C₁₆H₃₂ (this compound)

Isomerization plays a crucial role in the synthesis of this compound, both in terms of rearranging the carbon skeleton and shifting the position of the double bond. These processes can occur as either desired primary reactions or as subsequent reactions of initially formed oligomers.

Skeletal Isomerization: This process involves the rearrangement of the carbon backbone of a hydrocarbon. In the context of this compound synthesis, skeletal isomerization can lead to the formation of various branched C16 isomers. This is particularly relevant when using catalysts that promote such rearrangements, like certain zeolites. The goal is often to produce highly branched alkanes, which have desirable properties such as high octane (B31449) numbers. tandfonline.comiitm.ac.in The reforming of butane (B89635) to 2-methylpropene (isobutene) is an example of skeletal isomerization that produces a key feedstock for this compound synthesis. essentialchemicalindustry.org

Double-Bond Isomerization: This involves moving the position of the double bond within the olefin molecule. For instance, α-olefins can be converted to internal olefins. This is an important step in the production of certain chemical intermediates. lsu.edu The isomerization of 1-hexadecene (B165127) to internal hexadecenes can be achieved using solid acid catalysts like silica-alumina. google.comgoogleapis.com The general mechanism involves the protonation of the double bond by a Brønsted acid, followed by a hydride shift to move the resulting carbocation, and finally deprotonation to reform the double bond in a new position. lsu.edu

The table below shows the distribution of double bond isomers from the isomerization of 1-hexadecene over a specific catalyst.

Note: The specific weight percentages of the isomers depend on the catalyst and reaction conditions. The data presented is illustrative of the types of isomers formed.

Hydrogenation is a crucial step in the production of isohexadecane, the saturated counterpart of this compound. This process involves the addition of hydrogen across the double bonds of the this compound molecule.

The primary purpose of hydrogenation in this context is to convert the unsaturated iso-olefins into stable isoparaffins. ineos.com This is often the final step after oligomerization. google.comgoogle.com The resulting saturated hydrocarbons, like isohexadecane, have applications as specialty solvents, lubricants, and emollients. ineos.com

The hydrogenation process can be carried out using various catalysts, including nickel-based catalysts on alumina (B75360) or zeolite supports, as well as palladium-based catalysts. google.com The reaction is typically performed under pressure. google.com

A simplified representation of the hydrogenation of this compound is:

C₁₆H₃₂ (this compound) + H₂ → C₁₆H₃₄ (Isohexadecane)

In some processes, selective hydrogenation is employed to convert dienes to monoenes, which can be important for controlling the final product composition. nih.govresearchgate.net The choice of catalyst is critical for achieving high selectivity. For example, Rh-based ordered alloys have shown excellent regioselectivity in the hydrogenation of terminal C=C bonds. nih.gov The hydrogenation of unsaturated fats to produce saturated fats is a well-known industrial application of this type of reaction. libretexts.org

Zeolites and other heterogeneous catalysts are central to the selective synthesis of this compound due to their well-defined pore structures, tunable acidity, and high stability. academie-sciences.frresearchgate.net

Zeolites: These crystalline aluminosilicates possess strong Brønsted and Lewis acid sites within a network of micropores, making them effective for various acid-catalyzed reactions. academie-sciences.frnih.gov Different zeolite structures, such as H-ZSM-5, H-Y, and H-Beta, have been evaluated for olefin oligomerization. rsc.orgrsc.org The pore size and connectivity of the zeolite can influence product selectivity by imposing shape-selective constraints on the reacting molecules and products. nih.gov For instance, medium-pore zeolites can favor the formation of smaller oligomers like C6 alkenes, while larger-pore zeolites may allow for the formation of larger molecules. nih.gov Beta zeolites have been identified as particularly suitable for the oligomerization of isobutene. bme.hu

The table below summarizes the performance of different solid acid catalysts in the oligomerization of an isobutene/propene mixture.

Other Heterogeneous Catalysts: Besides zeolites, other solid acid catalysts are widely used. These include:

Solid Phosphoric Acid (SPA): Effective for the oligomerization of light olefins to produce gasoline and diesel range hydrocarbons. researchgate.net

Sulfonic Acid Resins (e.g., Amberlyst): These polymeric catalysts show high activity for isobutene oligomerization, particularly at lower temperatures. researchgate.netrsc.org

Silica-Alumina: Amorphous silica-aluminas are robust catalysts for olefin oligomerization, with their properties being tunable by altering the aluminum content and synthesis conditions. dtic.mil

Metal Oxides: Supported metal oxides, such as nickel oxide on silica-alumina, are also employed. google.com

The choice of catalyst depends on the desired product distribution and the specific feedstock being used.

While heterogeneous catalysis dominates industrial applications for this compound production, homogeneous catalysis offers valuable insights and alternative synthetic routes for producing branched alkanes.

Homogeneous catalysts, which are soluble in the reaction medium, can exhibit high activity and selectivity under mild reaction conditions. essentialchemicalindustry.org Nickel-based complexes, for example, are well-known for their ability to catalyze olefin oligomerization. nih.govrsc.org Specialty nickel catalysts have been developed for the highly selective dimerization and trimerization of isobutene to produce linear and branched products. nih.gov

The use of organometallic complexes, such as those of nickel and zirconium, in the presence of activators like alkylaluminum compounds, can promote the oligomerization of α-olefins to produce linear and branched oligomers in the C8-C16 range. researchgate.net Metal-organic frameworks (MOFs) containing nickel(II) bipyridine complexes have also been investigated as catalysts that bridge the gap between homogeneous and heterogeneous systems. osti.gov

A significant challenge with homogeneous catalysts is their separation from the product mixture, which can be costly. essentialchemicalindustry.org However, the study of homogeneous systems provides fundamental mechanistic understanding that can aid in the design of more efficient heterogeneous catalysts. nih.govacs.org

Non-Catalytic Synthetic Routes to this compound

While catalytic methods are the standard for this compound synthesis, non-catalytic routes, primarily based on thermal processes, are also theoretically possible, though less common and generally less efficient.

Thermal oligomerization involves the use of high temperatures and pressures to induce the polymerization of olefins without the aid of a catalyst. These reactions often require more extreme conditions than their catalytic counterparts and typically result in a broader, less selective product distribution. Information specifically on the non-catalytic synthesis of this compound is limited, as catalytic methods offer superior control and efficiency.

In general, high-temperature processes like thermal cracking are used to break down large hydrocarbons into smaller, more valuable ones, including olefins that can then be used as feedstock for catalytic oligomerization. The reverse process, non-catalytic oligomerization, is less favored due to the lack of selectivity and the high energy input required.

Green Chemistry Principles in this compound Synthesis

The synthesis of this compound is increasingly being viewed through the lens of green chemistry, which aims to design chemical products and processes that minimize the use and generation of hazardous substances. nih.govrsc.org This approach is critical in shifting the chemical industry towards more sustainable practices. Key principles of green chemistry relevant to this compound production include the use of renewable feedstocks and the design of energy-efficient and waste-minimizing manufacturing processes. nih.govacademie-sciences.fr

A cornerstone of sustainable this compound production is the substitution of traditional petrochemical feedstocks with renewable, bio-based alternatives. The primary route to bio-based this compound involves the production of bio-isobutene, a key platform molecule, which is then oligomerized. global-bioenergies.com

Bio-Isobutene Production Pathways: Isobutene is not naturally produced in significant quantities, so its bio-based production relies on the metabolic engineering of microorganisms. global-bioenergies.com These microorganisms are engineered to convert renewable raw materials into isobutene. The primary feedstocks for this process include:

Sugars: Glucose and sucrose (B13894) derived from crops like corn, wheat, sugar beet, and sugarcane are common starting materials. global-bioenergies.comgminsights.combisresearch.com

Lignocellulosic Biomass: Advanced feedstocks include agricultural residues such as straw, corn stover, and wood chips. global-bioenergies.comlucintel.com Utilizing this type of biomass avoids the "food vs. fuel" debate and makes use of waste materials, contributing to a circular economy. gminsights.combisresearch.com

Gaseous Feedstocks: Research is also exploring the use of industrial waste gases, such as syngas from steel mills, as a feedstock. global-bioenergies.com

The conversion of these feedstocks into isobutene is typically achieved through fermentation. One established pathway involves the fermentative production of isobutanol from carbohydrates, followed by the catalytic dehydration of isobutanol to isobutene. nih.govcargohandbook.com Engineered microorganisms, such as strains of E. coli and yeast (Saccharomyces cerevisiae), have been developed to improve the yield and efficiency of isobutanol production from various sugars. cargohandbook.comnih.govresearchgate.net Another innovative approach is the direct fermentative production of gaseous isobutene, which can simplify the recovery and purification process. nih.govglobal-bioenergies.com

Global Bioenergies, a key player in this field, has developed a process to produce bio-isobutene by converting renewable resources like sugar beet, cane, corn, and wheat. global-bioenergies.combisresearch.com This bio-isobutene then serves as the building block for this compound, marketed as Isonaturane® 16, which is formed by the assembly of four isobutene molecules. mdpi.com

Table 1: Examples of Renewable Feedstocks for Bio-Isobutene Production

Feedstock Category Specific Examples Relevant Conversion Technologies
Traditional (Food Crops) Corn (Glucose), Wheat (Glucose), Sugar Beet (Sucrose), Sugarcane (Sucrose) Fermentation by engineered microorganisms
Advanced (Non-Food) Wood Chips, Wheat Straw, Corn Stover, Agricultural Residues Fermentation of lignocellulosic hydrolysate
Emerging Industrial Waste Gases (e.g., Syngas) Gas Fermentation

Sustainable process design in this compound manufacturing focuses on improving efficiency, reducing energy consumption, and minimizing waste throughout the production chain, from feedstock conversion to final product purification. google.com A significant area of research is the oligomerization of isobutene to form C16 olefins, including this compound.

The traditional method for producing higher olefins often involves a two-step process of oligomerization followed by hydrogenation, which can be energy-intensive and require significant equipment investment. google.com Research into more sustainable designs has led to the development of one-step processes that couple oligomerization and hydrogenation in a single reactor, simplifying the process and improving economic viability. google.com

Catalyst and Process Optimization: The choice of catalyst is crucial for a sustainable oligomerization process. Research has focused on solid acid catalysts, which are more environmentally friendly than traditional liquid acid catalysts that pose corrosion and separation challenges. mdpi.com

Solid Acid Catalysts: Commonly researched catalysts include zeolites (such as H-ZSM-5, H-Beta, and H-Y) and sulfonic acid resins (like Amberlyst-36). rsc.orgacademie-sciences.frrsc.orgrsc.org These catalysts offer high activity and can be tuned for selectivity towards desired products like C12 (isododecane) and C16 (this compound) olefins. academie-sciences.frrsc.org

Bifunctional Catalysts: A patented method utilizes an oligomerization-hydrogenation bifunctional catalyst, such as a fluorine-modified polystyrene sulfonic acid resin supporting a metal, to perform the reaction in a single step. google.com

Process Conditions: Research has shown that process parameters like temperature and pressure are critical for controlling the product distribution. rsc.orgrsc.org For instance, studies on the oligomerization of isobutene using an Amberlyst-36 catalyst identified favorable conditions (140°C, 17 bar) for producing jet-fuel range hydrocarbons, which include C16 fractions. rsc.org This demonstrates that the process can be steered towards maximizing the yield of this compound. rsc.orgrsc.org

Table 2: Research Findings in Sustainable Isobutene Oligomerization

Catalyst Type Key Research Finding Reference
Sulfonic Acid Resins (e.g., Amberlyst-36) Found to be a preferred catalyst over zeolites for oligomerization to jet-range hydrocarbons. rsc.org rsc.org
Zeolites (H-Beta, H-ZSM-5, H-Y) Can be tuned by adjusting reaction temperature to control the trade-off between catalyst activity and selectivity for specific product ranges (e.g., gasoline vs. jet-distillate). rsc.orgrsc.org rsc.orgrsc.org
Bifunctional Catalysts Enables a one-step oligomerization-hydrogenation process, simplifying the manufacturing plant and reducing energy consumption. google.com google.com

Mechanistic Studies of this compound Formation Reactions

The formation of this compound from isobutene is an acid-catalyzed oligomerization reaction. This reaction involves the stepwise addition of isobutene monomers to a growing carbocation chain. The mechanism is a complex process involving initiation, propagation, and termination steps, leading to a mixture of oligomers, including dimers (C8), trimers (C12), and tetramers (C16, which includes this compound). academie-sciences.frresearchgate.net

The reaction is initiated by the protonation of an isobutene molecule by a Brønsted acid site on the catalyst, forming a tert-butyl cation. This highly reactive intermediate then attacks the double bond of another isobutene molecule. This propagation step can continue, adding more isobutene units to form progressively larger oligomers. The reaction can be terminated by deprotonation, releasing an olefin (like this compound) and regenerating the acid site on the catalyst. mdpi.com

Reaction Pathway:

Initiation: An isobutene molecule is protonated by an acid catalyst (H⁺) to form a tert-butyl cation.

Propagation: The tert-butyl cation reacts with another isobutene molecule to form a C8 carbocation. This process can repeat to form C12 and C16 carbocations.

Termination: The C16 carbocation loses a proton to form a C16 olefin (this compound) and regenerate the catalyst.

The oligomerization is a highly exothermic reaction. academie-sciences.frresearchgate.net Therefore, controlling the reaction temperature is critical to prevent thermal runaway and to influence the selectivity towards specific oligomers. Lower temperatures generally favor the formation of heavier oligomers like trimers and tetramers. researchgate.net

Kinetic studies have been performed to better understand the reaction network. For example, research using a NiSO₄/γ-alumina catalyst considered dimerization, trimerization, and tetramerization as the primary significant reactions in their model, as the production of oligomers larger than tetramers was found to be negligible under their conditions. researchgate.net Another study on H-mordenite suggested that the reaction follows a Rideal mechanism, where a reactant molecule in the fluid phase reacts with an adsorbed species. academie-sciences.fr

The structure of the catalyst, including its acidity and pore topology, plays a significant role in the reaction mechanism and product distribution. academie-sciences.frresearchgate.net For instance, the use of different zeolites can lead to varying selectivities due to differences in pore size and the strength of the acid sites, which can influence the formation and diffusion of different oligomer isomers. academie-sciences.fr

Table 3: Chemical Compounds Mentioned

Compound Name IUPAC Name Formula
This compound (mixture of isomers) C₁₆H₃₂
Isobutene 2-Methylpropene C₄H₈
Isobutanol 2-Methylpropan-1-ol (CH₃)₂CHCH₂OH
Isododecane (mixture of isomers, mainly 2,2,4,6,6-Pentamethylheptane) C₁₂H₂₆
Isooctane 2,2,4-Trimethylpentane C₈H₁₈
tert-Butyl cation 2-Methylpropan-2-ylium (CH₃)₃C⁺
Ethanol Ethanol C₂H₅OH
Hydrogen Dihydrogen H₂
n-Butane Butane C₄H₁₀
Ethylene (B1197577) Ethene C₂H₄
Propylene (B89431) Propene C₃H₆
Acetaldehyde Ethanal CH₃CHO
Acetic acid Ethanoic acid CH₃COOH
Acetone Propan-2-one (CH₃)₂CO
Carbon dioxide Carbon dioxide CO₂

Advanced Spectroscopic Characterization and Analytical Methodologies for Isohexadecene

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy of Isohexadecene Isomers

High-resolution NMR spectroscopy is an indispensable tool for the structural determination of organic molecules like this compound. mdpi.com It provides detailed information on chemical shifts, coupling constants, and relative peak areas, which are crucial for elucidating the specific isomeric structures within a sample. mdpi.com

Due to the complex and often overlapping signals in one-dimensional (1D) ¹H NMR spectra of large molecules, two-dimensional (2D) NMR techniques are employed for the structural elucidation of this compound isomers. libretexts.orgyoutube.com These methods spread the spectral information across two dimensions, resolving complex patterns and revealing connectivity between atoms. libretexts.orgepfl.ch

COSY (Correlation Spectroscopy): This homonuclear technique correlates protons that are coupled to each other, typically through two or three bonds (vicinal coupling). libretexts.orgresearchgate.net For an this compound isomer, a COSY spectrum would reveal which proton signals arise from adjacent methylene (B1212753) (-CH2-) and methyl (-CH3) groups, helping to piece together the carbon backbone. The presence of cross-peaks between specific signals indicates their spatial proximity through the bonding network. libretexts.org

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear 2D experiment correlates proton signals with the carbon atoms to which they are directly attached. epfl.ch It is invaluable for assigning specific ¹³C signals by linking them to their known ¹H assignments. In an edited HSQC, the signals for CH and CH₃ groups appear with a different phase (e.g., positive) than CH₂ groups (e.g., negative), allowing for easy differentiation of the types of carbon atoms in the this compound structure. epfl.ch

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC technique detects longer-range couplings between protons and carbons, typically over two to three bonds (²JCH and ³JCH). youtube.comepfl.ch This is particularly useful for identifying quaternary carbons (which have no attached protons and are thus invisible in HSQC) and for connecting different fragments of the molecule. epfl.ch For instance, the protons of a methyl group can be correlated to the adjacent carbons in the chain, confirming the branching pattern of the this compound isomer. youtube.com

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for a Hypothetical this compound Isomer (Note: Actual shifts will vary depending on the specific isomer.)

Atom Type¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
Primary Methyl (-CH₃)0.8 - 1.010 - 20
Methylene (-CH₂)1.2 - 1.620 - 40
Methine (-CH)1.5 - 2.025 - 50
Vinylic (=CH₂)4.6 - 5.0110 - 120
Vinylic (=CH-)5.0 - 5.8130 - 145
Quaternary Vinylic (=C<)-140 - 150

This interactive table is based on general chemical shift ranges for aliphatic and vinylic groups. careerendeavour.comyoutube.com

Quantitative NMR (qNMR) is a powerful method for determining the purity of compounds and the relative ratios of components in a mixture without the need for identical reference standards. mestrelab.combruker.com The fundamental principle of qNMR is that the integrated area of an NMR signal is directly proportional to the number of nuclei responsible for that signal. ox.ac.uk

For this compound, qNMR can be used to:

Determine Absolute Purity: By adding a certified internal standard of known concentration to the sample, the absolute purity of the this compound can be calculated by comparing the integral of a specific analyte signal to the integral of the standard's signal. ox.ac.uk

Analyze Isomeric Composition: In a mixture of this compound isomers, the relative ratio of each isomer can be determined by integrating unique, well-resolved signals corresponding to each specific structure. ox.ac.uk This provides a detailed compositional analysis of the sample.

Identify and Quantify Impurities: qNMR can detect and quantify impurities, such as residual solvents or byproducts from synthesis, provided they have unique signals in the NMR spectrum. acs.org

For accurate qNMR results, experimental parameters must be carefully controlled, including ensuring complete dissolution of the sample and standard, using an appropriate relaxation delay to allow for full magnetization recovery between pulses, and ensuring a high signal-to-noise ratio. mestrelab.comacs.org

Advanced Infrared (IR) and Raman Spectroscopy of this compound

Vibrational spectroscopy, encompassing both IR and Raman techniques, provides a molecular "fingerprint" by probing the vibrational modes of a molecule. edinst.commt.com These methods are complementary; IR spectroscopy measures the absorption of infrared light due to vibrations that cause a change in the dipole moment, while Raman spectroscopy measures the inelastic scattering of light from vibrations that cause a change in polarizability. edinst.commt.com

The IR and Raman spectra of this compound are dominated by vibrations characteristic of aliphatic hydrocarbons. orgchemboulder.com

C-H Stretching Vibrations: Strong absorptions in the IR spectrum between 2850 and 3000 cm⁻¹ are characteristic of C-H stretching modes in methyl (-CH₃) and methylene (-CH₂) groups. orgchemboulder.com

C-H Bending Vibrations: Absorptions in the 1450-1470 cm⁻¹ range correspond to C-H scissoring or bending modes, while bands in the 1370-1385 cm⁻¹ region are indicative of methyl rock vibrations. orgchemboulder.com The presence of a doublet around 1380 cm⁻¹ can suggest the presence of an isopropyl or tert-butyl group, providing clues to the branching structure.

C=C Stretching Vibrations: A key feature for an alkene like this compound would be the C=C stretching vibration, which typically appears as a weak to medium band in the IR spectrum around 1640-1680 cm⁻¹. This band is often stronger and more prominent in the Raman spectrum.

=C-H Stretching and Bending: Vinylic C-H stretching vibrations appear above 3000 cm⁻¹, while out-of-plane bending vibrations below 1000 cm⁻¹ can provide information about the substitution pattern of the double bond.

By analyzing the precise frequencies and intensities of these vibrational modes, insights into the specific isomeric structures and their conformational arrangements can be gained. shu.ac.ukamericanpharmaceuticalreview.com

Table 2: Characteristic IR and Raman Bands for this compound

Vibrational ModeTypical Wavenumber (cm⁻¹)IR ActivityRaman Activity
=C-H Stretch>3000MediumMedium
Aliphatic C-H Stretch2850-3000StrongStrong
C=C Stretch1640-1680Weak-MediumStrong
CH₂ Scissoring~1465MediumMedium
CH₃ Asymmetric Bend~1450MediumMedium
CH₃ Symmetric Bend (Rock)~1380MediumMedium
=C-H Out-of-Plane Bend650-1000StrongWeak

This interactive table is based on established vibrational spectroscopy correlation data. orgchemboulder.comelsevier.com

For analyzing complex mixtures of this compound isomers, hyphenated techniques that couple a separation method with a spectroscopic detector are highly effective. numberanalytics.comspectroscopyonline.com

Gas Chromatography-Infrared Spectroscopy (GC-IR): This technique separates the different isomers in the this compound mixture using a gas chromatograph. As each separated component elutes from the GC column, it flows through a light pipe where its IR spectrum is recorded in real-time. numberanalytics.comspectroscopyonline.com This allows for the individual identification of each isomer present in the mixture.

Combined IR and Raman Analysis: Modern instruments can perform both IR and Raman microscopy on the same sample spot, providing complementary data for a more complete characterization. enfsi.eu This is particularly useful for analyzing heterogeneous samples or formulations containing this compound, where IR might be more sensitive to polar components and Raman to the non-polar hydrocarbon backbone. mt.comenfsi.eu

Mass Spectrometry (MS) Applications in this compound Research

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and structure of a compound. biomol.combroadinstitute.org When coupled with gas chromatography (GC-MS), it is an exceptionally effective tool for the analysis of complex hydrocarbon mixtures like this compound. uns.ac.rsnih.gov

The electron ionization (EI) mass spectra of branched alkanes and alkenes are characterized by specific fragmentation patterns. gbiosciences.comjove.com

Molecular Ion Peak (M⁺•): For highly branched hydrocarbons like this compound, the molecular ion peak is often very weak or completely absent because the initial radical cation is unstable and fragments rapidly. jove.commsu.edu

Fragmentation at Branch Points: Fragmentation occurs preferentially at the carbon-carbon bonds adjacent to a branch point. jove.com This is because the cleavage results in the formation of more stable secondary or tertiary carbocations. gbiosciences.com The most abundant peaks in the spectrum will often correspond to the most stable carbocation fragments that can be formed.

Characteristic Ion Series: The spectra of alkanes typically show clusters of ions separated by 14 mass units, corresponding to the loss of successive -CH₂ groups. gbiosciences.com Common fragment ions include the propyl (m/z 43) and butyl (m/z 57) cations, which are often among the most abundant in the spectrum. msu.edu

By analyzing these fragmentation patterns, the branching structure of an unknown this compound isomer can be deduced. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion and its fragments, which allows for the determination of the elemental formula, confirming that the compound is indeed a C₁₆H₃₂ isomer. bioanalysis-zone.com

Table 3: Representative Mass Spectrometry Fragmentation for a Hypothetical this compound Isomer (e.g., 2-methyl-1-pentadecene)

m/z ValuePossible Fragment IdentityFragmentation Pathway
224[C₁₆H₃₂]⁺•Molecular Ion (likely weak or absent)
209[C₁₅H₃₁]⁺Loss of •CH₃
195[C₁₄H₂₉]⁺Loss of •C₂H₅
57[C₄H₉]⁺Butyl cation (stable tertiary carbocation from cleavage)
43[C₃H₇]⁺Propyl cation
41[C₃H₅]⁺Allyl cation (stable due to resonance)

This interactive table illustrates common fragmentation pathways for branched alkanes/alkenes. gbiosciences.comjove.comtutorchase.com

High-Resolution Mass Spectrometry for Isomer Differentiation

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique for differentiating between isomers of this compound, which are hydrocarbons with the same molecular formula (C16H34) but different structural arrangements. Unlike low-resolution mass spectrometry that provides a nominal mass, HRMS measures the mass-to-charge ratio (m/z) to several decimal places, yielding an exact mass. bioanalysis-zone.com This precision allows for the distinction between molecules with different elemental formulas but the same nominal mass. bioanalysis-zone.com

However, HRMS alone cannot distinguish between structural isomers because they have identical molecular formulas and, consequently, the same exact mass. bioanalysis-zone.comnih.gov To differentiate this compound isomers, HRMS is typically coupled with other techniques. Chromatographic separations, such as gas chromatography (GC), are employed prior to mass analysis to separate the isomers based on their physical and chemical properties. nih.gov

Advanced HRMS platforms like Time-of-Flight (TOF), Orbitrap, and Fourier Transform Ion Cyclotron Resonance (FT-ICR) offer superior mass accuracy and resolving power. nih.gov For instance, a high-resolution mass spectrometer can distinguish between two compounds with very close masses, a feat not possible with conventional mass spectrometers. bioanalysis-zone.com While HRMS provides the elemental composition with high certainty, the definitive identification of specific this compound isomers often relies on the preceding chromatographic separation and comparison with reference standards. chromatographyonline.com

TechniquePrincipleApplication in this compound Analysis
High-Resolution Mass Spectrometry (HRMS) Measures mass-to-charge ratio with high precision to determine exact mass and elemental composition.Confirms the elemental formula of this compound (C16H34) but cannot differentiate isomers on its own. bioanalysis-zone.comnih.gov
Gas Chromatography (GC)-HRMS Separates isomers based on boiling points and polarity before high-resolution mass analysis.Enables the individual identification of different this compound isomers by providing distinct retention times for each.
Ion Mobility-Mass Spectrometry (IM-MS) Separates ions based on their size, shape, and charge in the gas phase.Offers an additional dimension of separation for distinguishing isomers that may co-elute in chromatography. nih.gov

Tandem Mass Spectrometry for Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS or MS2) is a crucial technique for elucidating the structure of molecules, including the various isomers of this compound. wikipedia.orglongdom.org The process involves multiple stages of mass analysis. In the first stage (MS1), a specific precursor ion, in this case, a particular this compound isomer ion, is selected based on its mass-to-charge ratio. nationalmaglab.org This selected ion is then subjected to fragmentation through processes like collision-induced dissociation (CID), where it collides with an inert gas. wikipedia.org

The resulting fragment ions (product ions) are then analyzed in the second stage of mass spectrometry (MS2). nationalmaglab.org The fragmentation pattern, which is the collection of these product ions and their relative abundances, is characteristic of the precursor ion's structure. By analyzing these fragmentation pathways, structural information about the original this compound isomer can be deduced. nationalmaglab.org

Different isomers of this compound will produce distinct fragmentation patterns due to the differences in their carbon chain branching. The stability of the resulting carbocations during fragmentation dictates the preferred cleavage points. For example, cleavage is more likely to occur at branching points, leading to the formation of more stable tertiary or secondary carbocations.

Ionization/Fragmentation MethodDescriptionRelevance to this compound Analysis
Collision-Induced Dissociation (CID) Precursor ions are accelerated and collided with a neutral gas, causing fragmentation. wikipedia.orgGenerates characteristic fragment ions for each this compound isomer based on its unique branching structure.
Electron Ionization (EI) High-energy electrons bombard the molecule, causing ionization and extensive fragmentation.Often used in GC-MS, it produces a reproducible fragmentation pattern that can be compared to spectral libraries for identification.
Chemical Ionization (CI) A reagent gas is ionized, which in turn ionizes the analyte molecule through proton transfer or adduction, resulting in less fragmentation than EI. nih.govUseful for determining the molecular weight of the this compound isomer with more certainty.

The analysis of these fragmentation patterns allows for the detailed structural characterization of each separated this compound isomer. However, it's important to note that some structural isomers may exhibit very similar fragmentation pathways, making differentiation challenging even with MS/MS. nih.gov In such cases, combining chromatographic data with the MS/MS spectra is essential for confident identification.

Chromatographic Separation and Detection Techniques for this compound

Gas Chromatography (GC) with Advanced Detection (e.g., GC-FID, GC-MS)

Gas chromatography (GC) is the primary method for separating the volatile and semi-volatile isomers of this compound. ufl.edu The separation is based on the differential partitioning of the analytes between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column. wikipedia.org this compound isomers, due to their different branching structures, exhibit slight differences in their boiling points and interactions with the stationary phase, which allows for their separation. thermofisher.com

Gas Chromatography-Flame Ionization Detection (GC-FID): The Flame Ionization Detector (FID) is a widely used detector for GC analysis of hydrocarbons like this compound. chromatographyonline.comscioninstruments.com After the isomers are separated in the GC column, they are passed through a hydrogen-air flame. ufl.edu The combustion of the organic compounds produces ions, which generate an electrical current proportional to the amount of the analyte. ufl.eduscioninstruments.com GC-FID is known for its high sensitivity to hydrocarbons and a wide linear dynamic range. chromatographyonline.com It is an excellent technique for quantifying the different isomers of this compound present in a mixture. ufl.edu

Gas Chromatography-Mass Spectrometry (GC-MS): Combining gas chromatography with mass spectrometry provides a powerful tool for both the separation and identification of this compound isomers. wikipedia.org As the separated isomers elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. thermofisher.com The resulting mass spectrum serves as a chemical fingerprint, allowing for the identification of each isomer. wikipedia.org This technique is considered a "gold standard" for the positive identification of many organic compounds. wikipedia.org For complex mixtures, GC-MS provides a high degree of certainty in the identification of individual components. wikipedia.org

ParameterGC-FIDGC-MS
Principle Separates compounds based on boiling point/polarity, detects by ionizing in a flame. ufl.educhromatographyonline.comSeparates compounds based on boiling point/polarity, identifies by mass-to-charge ratio and fragmentation pattern. wikipedia.orgthermofisher.com
Output Chromatogram with peaks representing quantity. scioninstruments.comChromatogram and mass spectrum for each peak for identification. wikipedia.org
Primary Use Quantitative analysis of known this compound isomers. ufl.eduQualitative and quantitative analysis, identification of unknown isomers. wikipedia.org
Selectivity Low (responds to most organic compounds). chromatographyonline.comHigh (provides structural information). thermofisher.com
Detection Limit Generally in the picogram to nanogram range. buffalo.eduCan be lower than FID, especially with selected ion monitoring (SIM). thermofisher.com

Liquid Chromatography Approaches for this compound (if applicable for derivatives)

Standard liquid chromatography (LC) is generally not suitable for the direct analysis of this compound. This is because this compound is a non-polar, volatile hydrocarbon, making it an ideal candidate for gas chromatography. LC is typically used for less volatile and more polar compounds. mdpi.com

However, LC, particularly high-performance liquid chromatography (HPLC), could be applicable for the analysis of this compound derivatives. Chemical derivatization is a process where the analyte of interest is reacted with a reagent to produce a new compound (a derivative) with properties that are more suitable for a particular analytical method. ddtjournal.com For example, if this compound were to be functionalized to introduce a polar, chromophoric, or ionizable group, the resulting derivative could be analyzed by HPLC. jfda-online.com

The derivatization would serve several purposes:

Improve separation: The derivative might have better retention and selectivity on a reversed-phase or normal-phase HPLC column.

Enhance detection: The introduced functional group could allow for detection by UV-Vis, fluorescence, or mass spectrometry with greater sensitivity. ddtjournal.com

For instance, derivatizing agents that react with C-H bonds could potentially be used, although this is not a common approach for simple alkanes like this compound. The primary utility of LC in this context remains theoretical and would only be relevant if specific, non-volatile, and polar derivatives of this compound were of interest.

Development of Novel Stationary Phases for this compound Separation

The separation of structurally similar isomers like those of this compound presents a significant challenge in gas chromatography. The development of novel stationary phases with enhanced shape selectivity is an active area of research to improve the resolution of such complex hydrocarbon mixtures.

Traditional stationary phases, such as those based on polysiloxanes, separate compounds primarily based on boiling point and polarity. However, for isomers with very similar boiling points, this may not be sufficient. Novel stationary phases are being designed to exploit other molecular properties.

Examples of Novel Stationary Phase Concepts:

Liquid Crystalline Phases: These materials exhibit properties of both liquids and crystals. They can provide high selectivity for isomers based on their molecular shape (length-to-breadth ratio). nih.gov A more linear isomer can interact more strongly with the ordered liquid crystalline structure than a more branched, compact isomer.

Nano-Stationary Phases: These phases are composed of smaller molecular weight polymers with shorter chain lengths. nih.gov They can offer different selectivity and potentially faster analysis times.

Polar-Embedded and Polar-Endcapped Phases: While more common in liquid chromatography, the concept of incorporating polar groups into the stationary phase can alter selectivity in GC as well. researchgate.net For branched alkanes, these might provide unique interaction mechanisms compared to standard non-polar phases.

Ionic Liquid Stationary Phases: These are salts that are liquid at low temperatures and have unique solvation properties. They can offer a wide range of selectivities for different compound classes, including hydrocarbons.

The goal in developing these novel phases is to increase the "orthogonality" of the separation, especially in multidimensional GC (GCxGC), where two columns with different separation mechanisms are used to resolve highly complex mixtures. nih.gov For this compound analysis, a stationary phase that can better discriminate between the subtle differences in the branching of the C16 isomers would lead to more accurate identification and quantification.

X-ray Diffraction (XRD) and Scattering Studies on this compound (if applicable for crystalline forms or aggregates)

X-ray Diffraction (XRD) is a powerful technique primarily used to determine the atomic and molecular structure of a crystal. In a crystalline material, the atoms are arranged in a regular, repeating pattern, and XRD works by measuring the angles and intensities of X-rays scattered by this ordered structure.

For a compound like this compound, which is a liquid at room temperature, XRD studies would only be applicable under specific conditions where it can form a crystalline solid. This would typically involve cooling the sample to below its freezing point. If this compound or its isomers can be crystallized, XRD could provide valuable information about:

Crystal Structure: The precise arrangement of the molecules in the solid state, including bond lengths and angles within the crystal lattice.

Polymorphism: The ability of a compound to exist in more than one crystalline form. Different isomers of this compound might crystallize in different structures.

Phase Transitions: Studying how the crystal structure changes with temperature.

While there is limited specific literature on the XRD analysis of this compound itself, studies on similar long-chain and branched alkanes have shown that they can form ordered structures at low temperatures. Some waxes containing branched alkanes are known to have crystallizable parts that can be observed by X-ray techniques. googleapis.com

Chemometric and Multivariate Analytical Approaches for this compound Data

Chemometric and multivariate analytical approaches are indispensable for interpreting the complex datasets generated from the spectroscopic and chromatographic analysis of this compound and related hydrocarbon mixtures. These statistical methods allow for the extraction of meaningful information from large datasets, enabling pattern recognition, classification, and the identification of key variables that differentiate samples. researchgate.netfrontiersin.org Particularly in the context of quality control and product formulation analysis, where this compound is often part of a complex matrix of ingredients, these techniques provide a powerful means to ensure product consistency and identify anomalies. digitellinc.commdpi.com

The application of multivariate analysis is crucial when dealing with data from techniques like Gas Chromatography-Mass Spectrometry (GC-MS), which can separate and detect numerous hydrocarbon isomers and other compounds within a sample. digitellinc.commdpi.com Instead of analyzing variables one by one, multivariate methods consider the relationships between all measured variables simultaneously, offering a more holistic view of the sample's chemical profile. frontiersin.orgwaters.com

Principal Component Analysis (PCA) is a widely used exploratory technique in the analysis of hydrocarbon data. nih.govcore.ac.uk PCA reduces the dimensionality of complex datasets by transforming the original, often correlated, variables into a smaller set of uncorrelated variables known as principal components (PCs). nih.govresearchgate.net The first principal component (PC1) accounts for the largest possible variance in the data, and each succeeding component accounts for as much of the remaining variance as possible. nih.gov By plotting the scores of the samples on the first few PCs, it is possible to visualize clusters, trends, and outliers in the data. researchgate.net

For instance, in the quality control of cosmetic-grade this compound, PCA can be applied to GC-MS data to differentiate between batches. Variations in the manufacturing process or the presence of impurities would result in different chromatographic profiles, which PCA can effectively highlight.

Illustrative Research Findings:

A hypothetical study could involve analyzing different batches of this compound from various suppliers using GC-MS. The peak areas of the primary this compound isomers and any identified impurities would constitute the dataset for multivariate analysis.

A PCA model could be built from this data. The scores plot might reveal distinct clustering of samples based on the supplier, indicating subtle but consistent differences in their manufacturing processes. The corresponding loadings plot would identify which specific compounds (variables) are responsible for this separation. For example, one supplier's product might consistently have a slightly higher proportion of a particular C16 isomer or trace levels of a C12 hydrocarbon.

Below are illustrative data tables that might be generated in such a study.

Table 1: Hypothetical GC-MS Peak Area Data for this compound Batches

Sample IDPeak 1 (C16 Isomer A)Peak 2 (C16 Isomer B)Peak 3 (C16 Isomer C)Peak 4 (C12 Impurity)Peak 5 (C20 Impurity)
Batch A11.25E+088.50E+074.20E+071.10E+055.20E+04
Batch A21.27E+088.55E+074.25E+071.05E+055.30E+04
Batch B11.35E+088.20E+074.00E+072.50E+054.80E+04
Batch B21.36E+088.25E+074.05E+072.55E+054.90E+04
Batch C11.20E+088.80E+074.50E+071.50E+056.10E+04
Batch C21.21E+088.85E+074.55E+071.55E+056.20E+04

This table contains generated data for illustrative purposes.

Table 2: Principal Component Analysis Loadings for the Hypothetical Data

VariablePrincipal Component 1Principal Component 2
Peak 1 (C16 Isomer A)0.65-0.25
Peak 2 (C16 Isomer B)-0.58-0.45
Peak 3 (C16 Isomer C)-0.45-0.55
Peak 4 (C12 Impurity)0.150.65
Peak 5 (C20 Impurity)-0.100.15

This table contains generated data for illustrative purposes.

In this hypothetical example, PC1 might separate the batches based on the relative abundance of the main C16 isomers, while PC2 could be heavily influenced by the concentration of the C12 impurity, thus distinguishing Batch B.

Other multivariate techniques like Partial Least Squares (PLS) regression can be used to build predictive models. For example, PLS could correlate spectroscopic data (like NIR or Raman spectra) with specific physical properties of this compound, such as viscosity or flash point. This would allow for rapid, non-destructive testing of the final product.

The integration of chemometrics with analytical instrumentation provides a robust framework for the in-depth characterization of this compound, ensuring its quality and consistency in various applications. wiley.comacs.org

Theoretical and Computational Chemistry of Isohexadecene

Quantum Chemical Calculations on Isohexadecene Isomers

Quantum chemical calculations offer fundamental insights into the electronic properties and energetics of molecules. For branched alkanes like the isomers found in this compound, these methods can elucidate aspects of their stability and conformational preferences.

The stability of branched alkanes is a well-studied phenomenon, often referred to as the "alkane branching effect," where branched isomers are generally more stable than their linear counterparts. nih.gov This increased stability is a result of a combination of factors, including electron correlation effects.

Ab initio methods, particularly post-Hartree-Fock methods like Møller-Plesset perturbation theory (MP2), are crucial for accurately capturing the electron correlation that stabilizes branched structures. nih.gov Studies have shown that localized molecular orbital MP2 (LMO-MP2) calculations indicate that the correlation effects between electrons in 1,3-alkyl groups are a primary reason for the enhanced stability of branched alkanes. nih.gov

Density Functional Theory (DFT) methods, such as B3LYP, have been used to calculate the enthalpies of formation for a range of alkanes. However, standard DFT methods can struggle with larger alkanes, sometimes showing a systematic accumulation of error with increasing chain length. acs.orgresearchgate.net For instance, the B3LYP method has been shown to have significant errors in calculating the enthalpy of formation for hexadecane. acs.org

High-level composite methods like Gaussian-3 (G3) theory provide more accurate results for the enthalpies of formation of alkanes. G3 theory and its variations generally show errors of less than 2 kcal/mol for n-alkanes up to C16. acs.orgresearchgate.net For branched alkanes, the errors are often even smaller, typically less than 1 kcal/mol. acs.orgresearchgate.net

Table 1: Comparison of Calculated Enthalpies of Formation (ΔHf) for Alkanes using Different Theoretical Methods Note: This table presents generalized findings on the accuracy of different methods for alkanes up to C16 and is not specific to a single this compound isomer.

Computational MethodTypical Error for Linear Alkanes (up to C16)Typical Error for Branched AlkanesKey Findings
B3LYP (DFT) Can exceed 30 kcal/mol for larger alkanes acs.org-Prone to systematic errors with increasing molecular size. acs.org
G3 Theory < 2 kcal/mol acs.orgresearchgate.net< 1 kcal/mol acs.orgresearchgate.netProvides accurate thermochemical data for alkanes.
G3 Variations (e.g., G3(MP2)) Similar to or better than G3 theory acs.orgresearchgate.net-Offers high accuracy for alkane enthalpies of formation.

The conformational landscape of a branched alkane like an this compound isomer is complex due to the large number of rotatable bonds. The presence of branches significantly influences the preferred conformations and the energy barriers between them.

The relative energies of different conformers are determined by a delicate balance of torsional strain and non-bonded interactions. Quantum mechanical calculations are essential for accurately determining these energy differences.

Molecular Dynamics Simulations of this compound Systems

Molecular dynamics (MD) simulations are a powerful tool for studying the behavior of molecules in condensed phases, providing insights into their structure, dynamics, and interactions at an atomistic level.

MD simulations have been extensively used to study the liquid-state properties of linear and branched alkanes. aip.orgaip.org These simulations can predict bulk properties such as density, viscosity, and diffusion coefficients.

Studies on eicosane (B133393) (C20) isomers have shown that branching has a significant impact on rheological properties like viscosity. byu.edu The introduction of a branch increases viscosity compared to the linear alkane, and the size of the branched group has a more substantial effect than its position on the main chain. byu.edu Simulations of squalane (B1681988) (a C30 branched alkane) and n-alkanes of similar molecular weight have demonstrated that branching significantly alters the temperature dependence of diffusion. aip.org

For C16 alkanes, MD simulations have been used to compare the behavior of n-hexadecane and isocetane. acs.orgbohrium.com These studies help in understanding how the high degree of branching in molecules like isocetane affects their packing and transport properties in the liquid state.

The interactions of branched alkanes like this compound with other molecules are governed by van der Waals forces. In a pure liquid, these interactions dictate the cohesive energy and, consequently, properties like the heat of vaporization and boiling point.

In mixtures, such as in cosmetic formulations, the interactions of this compound with other components (e.g., esters, silicones, surfactants) are crucial for the stability and sensory properties of the product. MD simulations can be employed to study these interactions at a molecular level, for instance, by calculating the radial distribution functions between different molecular species to understand their mixing behavior. While specific studies on this compound in cosmetic systems are not publicly available, the principles of alkane interactions are well-established.

Force Field Development and Validation for this compound

The accuracy of MD simulations is highly dependent on the quality of the force field used to describe the inter- and intramolecular interactions. A force field is a set of parameters and potential energy functions that define the mechanics of the molecular system.

The development of accurate force fields for branched alkanes has been an active area of research. byu.edubyu.eduaip.orgnih.gov United-atom models, where groups of atoms (like CH, CH2, and CH3) are treated as single interaction sites, and all-atom models, where every atom is explicitly represented, are two common approaches. aip.orgnih.gov

Several force fields have been specifically parameterized and validated for alkanes, including branched isomers:

OPLS-AA (Optimized Potentials for Liquid Simulations - All-Atom): This force field has been refined over the years to improve the prediction of thermodynamic and dynamic properties of a wide range of liquid alkanes, including long-chain and branched isomers. nih.gov Recent refinements have focused on improving the accuracy for heats of vaporization and self-diffusion coefficients. nih.gov

NERD (Nath, Escobedo, and de Pablo revised): A set of united-atom force field parameters has been proposed to complement the NERD force field for simulating the phase equilibria of branched alkanes. aip.org

TraPPE (Transferable Potentials for Phase Equilibria): This is another widely used united-atom force field that has been parameterized for alkanes. psu.edu

TLVMie Force Field: A more recent development aimed at improving the prediction of liquid viscosity for linear and branched alkanes, among other compounds. byu.edubyu.edu

The validation of these force fields is typically performed by comparing the results of MD simulations for properties like density, heat of vaporization, and viscosity against experimental data. bohrium.comnih.govacs.org For example, a study evaluating the OPLS-AA, AIREBO-M, and ReaxFF force fields for hydrocarbons, including n-hexadecane and isocetane, found that OPLS-AA was the most accurate for predicting densities. acs.orgbohrium.com

Table 2: Commonly Used Force Fields for Simulating Branched Alkanes

Force FieldModel TypeKey Strengths
OPLS-AA All-AtomGood for thermodynamic and dynamic properties of liquid alkanes. nih.gov
NERD United-AtomParameterized for phase equilibria of branched alkanes. aip.org
TraPPE United-AtomWidely used for phase equilibria calculations. psu.edu
TLVMie -Developed for improved viscosity predictions. byu.edubyu.edu

Reaction Mechanism Prediction and Modeling for this compound Transformations

The prediction and modeling of reaction mechanisms for complex molecules like this compound are central to understanding their transformations, such as in combustion or industrial processes. Computational chemistry provides powerful tools to elucidate these pathways at a molecular level, offering insights that are often inaccessible through experimental means alone. mdpi.com These methods are particularly valuable for studying transient species and transition states that cannot be easily observed. mdpi.com

A significant application of this modeling is in the development of surrogate fuels, where this compound (often in its saturated form, isohexadecane) is a key component. For instance, isohexadecane is used as a component in surrogate mixtures for RP-3 kerosene (B1165875) fuel. researchgate.net The construction of a reliable reaction mechanism for such a surrogate is a complex task involving several computational methodologies. researchgate.net

One approach involves a multi-stage process to create a reduced, yet accurate, kinetic model:

Mechanism Reduction : A "skeleton" mechanism is first developed for individual components like isohexadecane by focusing on the dominant reaction pathways identified in the sensitivity analysis. researchgate.net This is often combined with established core mechanisms for smaller molecules (e.g., C0-C3 chemistry). researchgate.net

Optimization : Algorithms, such as genetic algorithms, are employed to optimize the rate constants of the key reactions within the skeleton mechanism. researchgate.net This enhances the predictive performance of the model when compared against experimental data, such as ignition delay times or species concentration profiles during oxidation. researchgate.net

By coupling the optimized skeleton mechanisms of all surrogate components, a comprehensive reduced mechanism is formed. For a surrogate of RP-3 kerosene containing isohexadecane, n-dodecane, n-decane, methylcyclohexane, and toluene, a reduced mechanism containing 121 species and 469 reactions was developed. researchgate.net The validity of such models is confirmed by their ability to accurately predict experimental outcomes for the target fuel under various conditions. researchgate.net The integration of machine learning and artificial intelligence is also accelerating the development of these computational algorithms, allowing for more efficient and novel approaches to understanding chemical processes. mdpi.com

Structure-Activity/Property Relationship (SAR/QSPR) Modeling for this compound and its Analogs

Structure-Activity Relationship (SAR) and Quantitative Structure-Property Relationship (QSPR) models are computational tools used to correlate the structural or physicochemical features of molecules with their activities or properties. researchgate.netdergipark.org.tr These models are foundational in predictive chemistry, providing a rational basis for designing new chemical entities or predicting the behavior of existing ones without the need for extensive experiments. researchgate.netdiva-portal.org

For substances like this compound, where experimental data for every endpoint may be limited, QSPR models and a "read-across" approach using data from analogs are frequently employed for regulatory and assessment purposes. canada.ca An analog is a substance that is structurally similar and has comparable physicochemical properties, allowing its empirical data to inform the assessment of the target chemical. canada.ca For example, 2,2,4,4,6,8,8-heptamethylnonane (B1194848) (an isomer of isohexadecane) and isododecane have been used as analogs to estimate properties and potential health effects, demonstrating the practical application of this approach for highly branched hydrocarbons. canada.ca

The core principle of QSAR/QSPR is that the structure of a molecule dictates its properties. dergipark.org.tr By quantifying specific structural features (descriptors), mathematical models can be built to predict endpoints ranging from physicochemical properties (like boiling point) to biological activity. dergipark.org.trnih.gov

The accuracy of a QSPR model is highly dependent on the chosen molecular descriptors, which are numerical values that encode different aspects of a molecule's chemical information. catalysis.blogijnc.ir For a hydrocarbon like this compound, descriptors can be categorized into several types. The selection of descriptors aims to capture the features most relevant to the property being modeled. researchgate.net

Below is an interactive table of descriptor types relevant to QSPR modeling for this compound and its analogs.

Descriptor CategoryDescriptionExamples Relevant to this compound
Topological Descriptors Based on the 2D representation of the molecule, describing atomic connectivity and branching.Molecular Connectivity Index, Wiener Index, Balaban Index. These are sensitive to the high degree of branching in this compound.
Geometrical Descriptors Describe the 3D structure of the molecule.Van der Waals Volume, Molecular Surface Area. These relate to the molecule's size and shape.
Electronic Descriptors Derived from quantum chemical calculations, describing the electron distribution.HOMO/LUMO energies, Dipole Moment, Polarizability. For this compound (an alkene), these relate to the reactivity of the double bond.
Physicochemical Descriptors Relate to bulk properties often used in property prediction.Octanol-Water Partition Coefficient (LogP), Molar Refractivity. These are crucial for predicting environmental fate and transport. dergipark.org.tr

Predictive modeling uses the QSPR models developed from known data to forecast the properties and behavior of new or untested chemicals. orientjchem.org This is particularly useful in chemical hazard and risk assessment, where it can fill data gaps and reduce the need for animal testing. nih.govnih.gov

The process of building a predictive model generally involves several steps:

Data Curation : Assembling a high-quality dataset of molecules with known experimental values for the property of interest.

Descriptor Calculation : Calculating a wide range of molecular descriptors for each molecule in the dataset. youtube.com

Data Splitting : Rationally dividing the dataset into a training set (to build the model) and a test set (to validate its predictive power). youtube.com

Model Building : Using statistical methods or machine learning algorithms—such as multiple linear regression (MLR), k-nearest neighbor (k-NN), or random forest—to establish a mathematical relationship between the descriptors (X variables) and the target property (Y variable). researchgate.netyoutube.com

Validation : Assessing the model's goodness-of-fit, robustness, and predictivity using statistical metrics like the coefficient of determination (R²) for the test set and the cross-validated R² (q²). researchgate.netyoutube.com

Once validated, the model can be used to predict the chemical behavior of this compound. For instance, QSAR models can be used to predict properties like boiling point, vapor pressure, and water solubility, or to screen for potential toxicological endpoints based on structural alerts. canada.canih.gov The integration of data from high-throughput screening assays with traditional chemical descriptors can create hybrid models with improved accuracy and a wider applicability domain. nih.gov This synergy between physics-based differential equations and data-driven machine learning methods offers a robust framework for the real-time monitoring and prediction of chemical processes. orientjchem.org

Intermolecular Interactions and Solvent Effects of Isohexadecene

Solvation Studies Involving Isohexadecene as a Solvent or Cosolvent

Solvation, the interaction between a solute and a solvent, is fundamental to understanding chemical processes. frontiersin.orgmit.edu Isohexadecane's role as a non-polar solvent or cosolvent has been the subject of various studies to elucidate its behavior in solution. researchgate.netherts.ac.uk

The interactions between solutes and isohexadecane are primarily governed by van der Waals forces, specifically London dispersion forces, due to its non-polar character. wikipedia.orgpurdue.edu Studies have shown that the solubility of solutes in isohexadecane is dependent on the solute's own polarity. For instance, non-polar and moderately lipophilic compounds exhibit higher solubility in isohexadecane compared to polar or hydrophilic molecules. herts.ac.uk

Research has demonstrated that when isohexadecane is used as an oily vehicle, there are interactions between the vehicle and the membrane it is in contact with. herts.ac.uk This interaction can involve the diffusion of the solvent into the membrane, which in turn affects the partitioning and diffusion of the solute. herts.ac.uk The extent of this interaction is influenced by the physicochemical properties, size, and shape of both the solvent and the membrane. herts.ac.ukmdpi.com For example, isohexadecane has been observed to be taken up in significant quantities by silicone membranes. herts.ac.uk

The solubility of different compounds in isohexadecane has been quantified in various studies. The table below presents solubility data for select model permeants in isohexadecane and other solvents for comparison. herts.ac.uk

Table 1: Solubility of Model Permeants in Various Solvents at 32°C

Permeant Isohexadecane (IHD) (mg/mL) Hexadecane (HD) (mg/mL) Isopropyl Myristate (IPM) (mg/mL) Oleic Acid (OA) (mg/mL) Liquid Paraffin (LP) (mg/mL) Deionised Water (mg/mL)
Methylparaben (MP) 2.3 ± 0.1 2.4 ± 0.1 118.2 ± 1.2 85.1 ± 1.1 2.1 ± 0.1 2.1 ± 0.1
Butylparaben (BP) 11.1 ± 0.5 11.5 ± 0.4 254.3 ± 2.5 210.4 ± 2.1 10.9 ± 0.3 0.1 ± 0.0
Caffeine (CF) 0.01 ± 0.0 0.01 ± 0.0 0.3 ± 0.0 0.5 ± 0.0 0.01 ± 0.0 21.6 ± 0.2

Data sourced from a 2016 study on oily vehicles and membrane interactions. herts.ac.uk

The solvent environment can significantly influence the rate and equilibrium of chemical reactions. frontiersin.org In reactions where reactants or transition states have different polarities, a non-polar solvent like isohexadecane can alter the reaction pathway compared to a polar solvent. researchgate.netphysicsandmathstutor.com

Generally, increasing the concentration of reactants leads to a higher reaction rate. savemyexams.com However, the solvent can mediate this effect. In a non-polar solvent such as isohexadecane, non-polar reactants are well-solvated, which can facilitate their interaction. Conversely, polar reactants may be poorly solvated, potentially hindering reactions that require charge separation in the transition state.

According to Le Châtelier's principle, any change in the conditions of a system at equilibrium will cause the system to adjust to counteract the change. libretexts.orgsavemyexams.comopentextbc.ca The choice of solvent can shift the equilibrium position. For reactions where the products are less polar than the reactants, a non-polar solvent like isohexadecane will favor the forward reaction, shifting the equilibrium to the right. wikipedia.orgphysicsandmathstutor.com The solvent's role is to stabilize the species in solution; thus, isohexadecane will better stabilize non-polar species. frontiersin.org

The impact of a solvent on reaction kinetics is also tied to its viscosity. While isohexadecane has a relatively low viscosity, changes in viscosity can affect the diffusion rate of reactants, although this effect is often considered minimal compared to other factors. mdpi.com

This compound's Role in Liquid-Liquid Extraction Systems

Liquid-liquid extraction (LLE) is a separation technique based on the differential solubility of a compound in two immiscible liquids. wikipedia.orgsyrris.com Isohexadecane, being a non-polar organic solvent, is used in LLE to extract non-polar or lipophilic compounds from a polar phase, typically aqueous. wikipedia.orgacs.org

The effectiveness of LLE depends on the distribution ratio of the solute between the two phases. wikipedia.org Isohexadecane's non-polar nature makes it an effective solvent for extracting hydrophobic substances from water. acs.org For instance, in the work-up of chemical reactions, LLE with a solvent like isohexadecane can be used to separate desired non-polar products from polar byproducts and reagents. wikipedia.orgdedietrich.com

In the context of fuel science, isohexadecane has been used as a component in surrogate fuel mixtures for studying liquid-liquid extraction characteristics. acs.org These surrogates, containing a small number of components including isohexadecane, are designed to mimic the extraction properties of real, more complex fuels. acs.org This allows for simplified calculations and simulations of processes like the extraction of biofuels from aqueous solutions. acs.org

The process of LLE involves intensive mixing of the two liquid phases to facilitate mass transfer, followed by a separation or settling step. dedietrich.com The choice of solvent is critical, and isohexadecane's properties make it suitable for specific extraction scenarios, particularly where the target compound has low volatility or forms azeotropes, making distillation a less favorable separation method. dedietrich.com

Fundamental Investigations of Non-Covalent Interactions in this compound-Containing Systems

Non-covalent interactions, such as van der Waals forces, are the primary forces at play in systems containing the non-polar isohexadecane. wikipedia.orgpurdue.edu These interactions, while weaker than covalent bonds, are crucial in determining the physical properties and phase behavior of molecular systems. wikipedia.orgmdpi.com

Van der Waals forces, which include London dispersion forces, are the main type of interaction between isohexadecane molecules and with other non-polar solutes. wikipedia.org The branched structure of isohexadecane influences its packing and the strength of these dispersion forces compared to its linear isomer, n-hexadecane. acs.org This can affect properties like boiling point and viscosity.

Studies have used Hansen Solubility Parameters (HSP) to understand the interactions between solvents like isohexadecane and other materials, such as polymer membranes. herts.ac.uk The HSP theory characterizes a substance by three parameters representing dispersion forces, polar forces, and hydrogen bonding. The "HSP Distance" between two substances provides a measure of their affinity. herts.ac.uk

Table 2: Hansen Solubility Parameters (HSP) for this compound and Related Compounds

Compound δD (Dispersion) δP (Polar) δH (Hydrogen Bonding)
Isohexadecane (IHD) 15.7 0.0 0.0
Hexadecane (HD) 16.4 0.0 0.0
Isopropyl Myristate (IPM) 16.2 3.5 4.8
Oleic Acid (OA) 16.3 2.5 5.5
Liquid Paraffin (LP) 16.0 0.0 0.0

Parameters are in (J/cm³)^0.5. Data sourced from a 2016 study. herts.ac.uk

The data indicates that isohexadecane and other alkanes have zero contribution from polar and hydrogen bonding forces, which is expected for non-polar hydrocarbons. herts.ac.uk The interaction between isohexadecane and a membrane, for example, is influenced by the HSP distance, with smaller distances generally suggesting greater interaction. herts.ac.uk However, molecular size and shape are also critical factors. herts.ac.uk

Spectroscopic Probes for Analyzing this compound's Microenvironment

Spectroscopic probes are molecules whose spectral properties are sensitive to their immediate environment. rsc.orgrsc.org They are valuable tools for investigating the microenvironment of systems containing isohexadecane, such as emulsions or polymer matrices. acs.orgresearchgate.net

Fluorescent probes, for instance, can report on the polarity of their surroundings. A polarity-sensitive fluorescent probe like Nile red can be used to selectively stain the hydrophobic domains of a system, such as the isohexadecane phase in an oil-in-water emulsion. acs.org Changes in the fluorescence spectrum of the probe can provide information about the organization and polarity of the isohexadecane microenvironment.

Electron Paramagnetic Resonance (EPR) spectroscopy, in conjunction with spin probes, is another powerful technique. researchgate.netresearchgate.net Spin probes, which are stable radical molecules, have EPR spectra that are sensitive to the polarity and viscosity of their microenvironment. researchgate.net By incorporating a spin-labeled molecule into an isohexadecane-containing system, one can study the mobility and local polarity within the isohexadecane domains. researchgate.netresearchgate.net For example, spin-labeled stearic acid has been used as a hydrophobic spin probe to evaluate the loading and transport capacity of nanocarriers in systems that may include isohexadecane. researchgate.net

Infrared (IR) spectroscopy can also provide insights into molecular interactions. escholarship.org While isohexadecane itself has a relatively simple IR spectrum dominated by C-H stretching and bending vibrations, changes in the vibrational modes of solute molecules can indicate interactions with the isohexadecane solvent. escholarship.org

These spectroscopic techniques allow for a detailed analysis of the molecular-level environment within isohexadecane-containing systems, providing information that is crucial for understanding their structure and function. acs.orgresearchgate.netescholarship.org

Isohexadecene in Advanced Materials Research

Polymer Science Research Involving Isohexadecene

Advanced polymer science research often involves the exploration of novel monomers, solvents, and additives to create materials with tailored properties. While long-chain branched olefins are of interest, specific studies detailing the use of this compound are not widely published.

This compound as a Monomer or Comonomer in Polymerization Studies

Theoretically, as an alkene (a hydrocarbon containing at least one carbon-carbon double bond), this compound possesses the necessary functional group for addition polymerization. wikipedia.orgwikipedia.org This type of polymerization proceeds by adding monomer units to a growing chain without the loss of any atoms. libretexts.org The reaction typically involves three main steps: initiation, propagation, and termination. libretexts.orgyoutube.com

However, a review of available research indicates a lack of specific studies where this compound is used as a primary monomer or comonomer. Research in olefin polymerization tends to focus on smaller α-olefins like 1-hexene (B165129) or propylene (B89431) to control polymer microstructure and properties. scispace.commdpi.com The bulky, branched structure of this compound might present steric hindrance challenges for polymerization catalysts, potentially affecting reaction rates and the achievable molecular weight of the polymer. While research exists on the polymerization of various complex and bio-based cyclic alkenes nih.gov, specific data for this compound remains uncharacterized in prominent literature.

Role of this compound in Polymer Blends and Composites Research

Polymer blends (mixtures of different polymers) and composites (polymers mixed with non-polymeric fillers) are developed to achieve synergistic properties not present in the individual components. mdpi.comresearchgate.net There is no significant body of research that specifically investigates this compound as a functional component within polymer blends or composites.

Its saturated analogue, isohexadecane, is used in commercial formulations that contain polymers, such as cosmetic emulsions. avenalab.com In these contexts, however, the isohexadecane functions as a non-reactive solvent or emollient to modify the formulation's texture and feel, rather than acting as a structural component of a polymer blend intended to modify mechanical or thermal properties. avenalab.com The potential for the double bond in this compound to undergo reactions within a composite matrix during processing has not been explored in the available literature.

Effects of this compound on Polymerization Mechanisms and Kinetics

Polymerization kinetics—the study of reaction rates, and the mechanisms—the step-by-step sequence of elementary reactions—are fundamental to controlling polymer synthesis. scispace.comuomustansiriyah.edu.iq The specific effects of this compound on these processes are not documented, as there are no prominent studies of it being used in polymerization reactions.

Generally, the introduction of a large, branched comonomer like this compound would be expected to influence polymerization kinetics. Potential effects could include:

Slower Propagation Rates: The steric bulk of the this compound molecule could hinder its approach to the active site of a catalyst, slowing down the rate of chain growth compared to smaller olefins. mdpi.com

Diffusion Limitations: In heterogeneous catalysis, the diffusion of a large monomer to the catalyst surface can become a rate-limiting step.

Changes in Termination Pathways: The structure of the monomer can influence the mechanisms by which polymer chains stop growing (termination), thereby affecting the final molecular weight of the polymer.

Without experimental data, these potential effects remain speculative. Kinetic studies have been performed extensively on other olefins, such as 1-hexene, revealing complex relationships between monomer concentration, catalyst type, and reaction temperature. mdpi.comresearchgate.net

This compound as a Solvent in Polymer Synthesis and Processing

Hydrocarbons are often used as solvents in polymer synthesis, providing a medium for the reaction to occur. k-online.com An ideal solvent should dissolve the monomers and the resulting polymer (in the case of solution polymerization) and be inert so as not to interfere with the reaction. patsnap.com

This compound, as a C16 hydrocarbon, has the potential to act as a non-polar solvent. Its saturated counterpart, isohexadecane, is well-established as a solvent and emollient. specialchem.comulprospector.com Similarly, isododecane (a branched C12 hydrocarbon) is noted for its use as a reaction medium in polymerization reactions. atamanchemicals.com

However, the presence of a carbon-carbon double bond makes this compound more chemically reactive than isohexadecane. This reactivity could be a disadvantage for a polymerization solvent, where an inert character is highly desirable to prevent unwanted side reactions with catalysts, initiators, or growing polymer chains. Therefore, saturated hydrocarbons (alkanes) are generally preferred as inert solvents in these applications. patsnap.com

PropertyRelevance as a Polymerization SolventThis compound (Alkene)Isohexadecane (Alkane)
Polarity Non-polarSuitable for dissolving non-polar monomers and polymers.Suitable for dissolving non-polar monomers and polymers.
Chemical Reactivity Should be inertContains a reactive C=C double bond, which could interfere with the polymerization process.Saturated C-C and C-H bonds are highly stable and unreactive, making it an inert medium.
Boiling Point Affects reaction temperature and solvent removal~275 °C (estimated)~240 °C specialchem.com

Fundamental Lubricant Chemistry Research of this compound

The performance of a lubricant is intrinsically linked to its chemical structure. Key properties like viscosity, thermal stability, and boundary film formation are dictated by the molecule's size, shape, and functional groups.

Chemical Aspects of this compound's Lubricious Behavior

The lubricious behavior of this compound is derived from its molecular structure as a long-chain, branched hydrocarbon.

Chain Length: The 16-carbon backbone provides a sufficiently large molecule to form a protective lubricating film between surfaces, reducing direct metal-to-metal contact and minimizing friction and wear.

Branched Structure: Unlike linear alkanes of similar carbon number (n-hexadecane), which can pack into ordered, solid structures at lower temperatures, the extensive branching in this compound disrupts crystallization. This results in a much lower pour point (the temperature at which the liquid ceases to flow), making it effective in a wider range of temperatures. Research on other branched esters has shown this strong correlation between branching and improved low-temperature properties. researchgate.net

The Alkene Functional Group: The defining chemical feature of this compound compared to isohexadecane is the C=C double bond. This bond is a site of high electron density, making it a reactive center. In the context of lubrication, this has two primary implications:

Oxidative Instability: The double bond is susceptible to oxidation, especially at high temperatures in the presence of air and metal catalysts. This can lead to the formation of undesirable byproducts like peroxides, acids, and sludge, which increase viscosity and degrade lubricant performance.

Potential for Film Formation: The reactivity of the double bond could potentially allow it to react with metal surfaces under high pressure and temperature (boundary lubrication conditions) to form a protective, sacrificial film. However, this reactivity is often less controlled than that of specially designed anti-wear additives.

Structural FeatureInfluence on Lubricant Property
Long Carbon Chain (C16) Provides good viscosity and film strength for hydrodynamic lubrication.
High Degree of Branching Disrupts packing, leading to a low pour point and good low-temperature fluidity.
C=C Double Bond Introduces a site of chemical reactivity, primarily increasing susceptibility to oxidation, which can decrease lubricant lifespan.

Molecular Interactions in this compound-Based Lubricant Formulations

The methyl branches along the main carbon chain create steric hindrance, preventing the molecules from aligning in a highly ordered, close-packed manner. This disruption in packing leads to a lower viscosity and pour point compared to linear alkanes of similar molecular weight, which is a desirable characteristic for many lubricant applications.

In a lubricant film under load, the this compound molecules can also interact with additives and the metallic surfaces of the machinery. The nature of these interactions is critical for the formation of a stable and effective lubricating layer.

Adsorption on Metallic Surfaces: The double bond in the this compound molecule can offer a site for weak adsorptive interactions with metal surfaces, potentially contributing to the formation of a boundary lubrication film. This adsorption is typically physical (physisorption), driven by van der Waals forces, rather than chemical (chemisorption).

Interaction with Additives: Lubricant formulations often contain various additives such as anti-wear agents, detergents, and viscosity modifiers. This compound acts as a carrier oil for these additives. The non-polar nature of this compound ensures good solubility for other non-polar or long-chain hydrocarbon-based additives.

The table below summarizes the key molecular interactions involving this compound in a lubricant formulation.

Interacting SpeciesPrimary Type of InteractionSignificance in Lubrication
This compound - this compoundLondon Dispersion ForcesGoverns bulk fluid properties like viscosity and pour point. Branching reduces packing efficiency and lowers viscosity.
This compound - Metal SurfacePhysisorption (van der Waals)Contributes to the formation of a protective boundary film, reducing direct metal-to-metal contact.
This compound - AdditivesSolvation (van der Waals)Ensures the homogeneous distribution of performance-enhancing additives within the lubricant.

Degradation Mechanisms of this compound Under Tribological Stress

Under the harsh conditions of tribological stress, which involve high temperatures, pressures, and shear rates in the presence of oxygen and catalytic metal surfaces, this compound can undergo significant degradation. The primary degradation pathways are thermo-oxidative and mechanical shearing.

Thermo-oxidative Degradation: This is a free-radical-driven chain reaction. The presence of a double bond in this compound makes it more susceptible to oxidation compared to its saturated analogue, isohexadecane. The initiation of this process can be triggered by heat or the catalytic action of wear metals.

The general mechanism proceeds as follows:

Initiation: Formation of free radicals from the this compound molecule.

Propagation: The radicals react with oxygen to form peroxy radicals, which then abstract hydrogen from other this compound molecules to form hydroperoxides and new alkyl radicals.

Termination: Radicals combine to form stable, non-radical products.

The decomposition of hydroperoxides leads to the formation of a variety of oxygenated species. Research on the autoxidation of n-hexadecane has shown the formation of hydroperoxides, carboxylic acids, ketones, aldehydes, alcohols, and esters. psu.edu A similar profile of degradation products can be anticipated for this compound, with the double bond potentially leading to additional reaction pathways and products.

Mechanical Degradation (Shearing): The high shear stresses present in lubricated contacts can physically tear the this compound molecules apart, a process known as mechanical shearing. This leads to a reduction in the average molecular weight of the lubricant and a corresponding decrease in viscosity.

The degradation of this compound under tribological stress results in the formation of various byproducts that can adversely affect the lubricant's performance.

Degradation Product ClassPotential Impact on Lubricant Performance
Volatile, low molecular weight compounds Increased oil consumption through evaporation; decrease in viscosity.
Oxygenated species (e.g., carboxylic acids) Increased acidity (higher Total Acid Number), leading to corrosion of metal surfaces.
High molecular weight polymers (from polymerization of radicals) Increased viscosity; formation of sludge and varnish, leading to filter plugging and reduced oil flow.

This compound in Advanced Solvent Design for Specific Chemical Processes

The properties of this compound make it a candidate for use as a specialized solvent in certain chemical processes, particularly those requiring a non-polar, aprotic medium. masterorganicchemistry.comwikipedia.orghbm4eu.eu Its high boiling point and low volatility are advantageous in reactions that need to be conducted at elevated temperatures.

As a solvent, this compound is characterized by its inability to donate protons (aprotic) and its low polarity. masterorganicchemistry.comwikipedia.orghbm4eu.eu This makes it suitable for dissolving non-polar reactants and reagents, such as other hydrocarbons, fats, and oils. Its branched structure can enhance the solubility of certain solutes compared to linear alkanes due to a less ordered solvent structure.

The table below outlines the potential applications of this compound as a solvent in specific chemical processes, based on its properties.

Chemical ProcessRationale for Using this compound as a Solvent
Polymerization of Olefins Provides a non-reactive, non-polar medium for the dissolution of olefin monomers and catalysts.
High-Temperature Organic Synthesis Its high boiling point allows for reactions to be conducted at elevated temperatures without the need for high-pressure equipment.
Extractions of Natural Products Can be used to extract non-polar compounds, such as lipids and essential oils, from plant and animal materials.
Cleaning and Degreasing Its ability to dissolve oils and greases makes it a potential component in industrial cleaning formulations.

The use of this compound as a solvent in these applications would need to be evaluated on a case-by-case basis, considering factors such as cost, environmental impact, and recovery/recycling options.

Environmental Fate and Degradation Research of Isohexadecene Chemical Aspects

Abiotic Degradation Pathways of Isohexadecene in Environmental Systems

Abiotic degradation involves non-biological processes that break down chemical compounds in the environment. For this compound, the most significant of these are likely to be photochemical degradation and oxidation, while hydrolysis is expected to be a minor pathway.

Photochemical degradation is initiated by the absorption of light energy, which can lead to the breakdown of chemical bonds. For alkenes like this compound, direct photolysis in the atmospheric or aquatic environment is possible, particularly by ultraviolet (UV) radiation from the sun. The double bond in this compound is a chromophore that can absorb UV radiation, leading to its excitation and subsequent reaction.

In the atmosphere, the primary photochemical degradation pathway for alkenes is their reaction with hydroxyl radicals (•OH), ozone (O3), and nitrate (B79036) radicals (NO3•). The reaction with hydroxyl radicals is typically the most significant, leading to the formation of various oxygenated products. The branching in this compound's structure may influence the rate and products of these reactions.

Table 1: Potential Photochemical Reactions of this compound

ReactantReaction TypePotential ProductsEnvironmental Compartment
Hydroxyl Radical (•OH)Addition to double bond, H-atom abstractionAldehydes, ketones, organic nitratesAtmosphere
Ozone (O3)OzonolysisAldehydes, ketones, carboxylic acids, Criegee intermediatesAtmosphere
Nitrate Radical (NO3•)Addition to double bondNitrooxy-alkyl radicals, leading to organic nitratesAtmosphere (night-time)
UV RadiationDirect PhotolysisIsomerization, fragmentationAtmosphere, Surface Waters

Hydrolysis, the reaction with water, is generally not a significant degradation pathway for hydrocarbons like this compound, as they lack hydrolyzable functional groups.

However, oxidation processes, distinct from photochemical oxidation, can occur. In aquatic environments, this compound present at the air-water interface can be subject to oxidation by dissolved oxygen, although this process is typically slow without a catalyst. The presence of sensitizers in water can accelerate the photo-oxidation process. In soil and sediment, abiotic oxidation can be mediated by minerals containing transition metals. The double bond in this compound makes it more susceptible to oxidation compared to saturated alkanes.

Biodegradation Mechanisms of this compound by Microbial Consortia

Biodegradation by microorganisms is a primary pathway for the removal of hydrocarbons from the environment. While specific studies on this compound are scarce, research on the biodegradation of other alkenes and branched-chain alkanes provides insight into its likely fate.

Microbial consortia, rather than single strains, are often more effective at degrading complex mixtures of hydrocarbons. researchgate.netresearchgate.net Several bacterial and fungal genera are known to degrade hydrocarbons. For alkenes, biodegradation is a common metabolic process in diverse environments. nih.govresearchgate.netnih.gov Microbial communities from environments such as compost and marine sediments have shown the ability to rapidly metabolize alkenes of various chain lengths, including C16 alkenes. nih.govresearchgate.net

The initial step in the aerobic biodegradation of alkenes often involves the oxidation of the double bond or the terminal methyl group. The branching in this compound's structure can influence its biodegradability; terminal branching, in particular, has been shown to inhibit the biodegradation of hydrocarbons in some microbial strains. nih.gov

Table 2: Microbial Genera with Potential for this compound Degradation

Microbial GroupKnown Hydrocarbon Degradation CapabilityPotential Role in this compound Degradation
PseudomonasDegradation of n-alkanes and branched alkanes. researchgate.netresearchgate.netPotential to initiate oxidation of this compound.
AcinetobacterDegradation of n-hexadecane. researchgate.netbrieflands.comMay be involved in the breakdown of the carbon chain.
RhodococcusDegradation of a wide range of hydrophobic compounds, including alkanes. mdpi.comProduction of biosurfactants to increase bioavailability.
BacillusDegradation of various hydrocarbons. researchgate.netMay participate in the microbial consortium for degradation.
Xanthamonadaceae familyFound in consortia that biodegrade alkenes. nih.govresearchgate.netnih.govLikely key players in the degradation of this compound.
Nocardiaceae familyFound in consortia that biodegrade alkenes. nih.govresearchgate.netnih.govLikely key players in the degradation of this compound.
Beijerinkiaceae familyFound in consortia that biodegrade alkenes. nih.govresearchgate.netnih.govLikely key players in the degradation of this compound.
AspergillusFungal degradation of n-hexadecane. nih.govPotential for fungal-mediated degradation pathways.

The enzymatic machinery of hydrocarbon-degrading microorganisms is key to the biotransformation of this compound. The initial attack on the molecule is typically catalyzed by oxygenases.

For alkenes, monooxygenases can attack the double bond, leading to the formation of an epoxide, which is then hydrolyzed to a diol. Alternatively, the enzyme may hydroxylate the terminal methyl group, similar to the pathway for alkanes. This initial hydroxylation is often carried out by enzymes such as alkane hydroxylases or cytochrome P450 monooxygenases. researchgate.netnih.govfrontiersin.org Following the initial oxidation, the resulting alcohol is further oxidized to an aldehyde and then to a carboxylic acid. The fatty acid can then enter the beta-oxidation pathway, leading to its complete mineralization to carbon dioxide and water.

The branched nature of this compound may require specific enzymatic pathways to handle the methyl branches, which can be a point of steric hindrance for some enzymes.

Research on By-products and Metabolites of this compound Degradation

Abiotic degradation is likely to produce a complex mixture of smaller, oxygenated compounds. Photochemical oxidation in the atmosphere would likely yield aldehydes, ketones, and organic nitrates.

Biodegradation would be expected to produce a series of fatty acids with chain lengths shortened by the beta-oxidation cycle. The methyl branches would likely be handled by specific enzymatic steps, potentially leading to the formation of branched-chain fatty acids. Incomplete degradation could result in the accumulation of these more recalcitrant metabolites. Further research is needed to identify and characterize the specific degradation products of this compound to fully assess its environmental impact.

Process Intensification and Scale Up Research for Isohexadecene Production

Reaction Engineering Principles in Isohexadecene Synthesis Scale-Up

The synthesis of this compound, typically through the oligomerization of lighter olefins like isobutene, is a complex process governed by principles of reaction kinetics, catalysis, and transport phenomena. Scaling up this synthesis from the bench to an industrial scale presents numerous challenges that are addressed through rigorous reaction engineering studies.

The choice of reactor is a critical factor that dictates the efficiency, selectivity, and safety of the this compound production process. Research in this area focuses on designing and optimizing reactors to maximize the yield of the desired C16 isomers while minimizing side reactions and energy consumption. Several reactor types have been investigated for olefin oligomerization, each with distinct advantages and operational characteristics.

Commonly studied reactor configurations include:

Fixed-Bed Reactors: These are widely used for solid-catalyzed gas or liquid phase reactions. In the context of this compound synthesis, a fixed-bed reactor would be packed with a solid acid catalyst (e.g., zeolites, ion-exchange resins). The olefin feed passes through the catalyst bed where oligomerization occurs. They offer simplicity in design and operation but can pose challenges in heat management due to the exothermic nature of the reaction. A patent for producing iso-octane, isododecane, and isohexadecane describes a fixed-bed reactor that can be either a pile bed, noted for its simple structure and low cost, or a tube array.

Staged Reactor Systems: To control the highly exothermic oligomerization reaction, multiple reactors in series with inter-stage cooling are often employed. This configuration allows for better temperature control, preventing catalyst deactivation and reducing the formation of undesirable byproducts. Research into sustainable aviation fuels has explored staged two-zone reactors with independently optimized catalysts to mitigate issues like low product yield and catalyst deactivation.

Optimization studies for these reactors involve computational fluid dynamics (CFD) modeling and experimental work to determine the ideal operating conditions. Parameters such as temperature, pressure, and weight hourly space velocity (WHSV) are fine-tuned to achieve the desired product distribution.

Below is a data table comparing typical operational parameters for different reactor systems used in olefin oligomerization processes relevant to this compound synthesis.

Reactor TypeCatalyst TypeTypical Temperature Range (°C)Typical Pressure Range (MPa)Key AdvantagesResearch Findings/Notes
Fixed-Bed Reactor Solid Acid (e.g., Co/BETA molecular sieve, ZSM-5)60 - 2001 - 5Simple design, high catalyst loading, continuous operation.Optimal isobutylene conversion (>74%) and C8 selectivity (~70%) achieved at 60°C and 1 MPa. Can be designed as an adiabatic pile bed or a tubular fixed bed for heat management.
Catalytic Distillation Solid Acid (e.g., Zeolite, HSiW)20 (top) - 330 (bottom)0.25 - 5Process intensification (reaction and separation in one unit), improved energy efficiency, enhanced conversion.Side reactors are often used to handle different feed streams and catalysts at various temperatures (e.g., 70°C and 200°C). Utilizes reaction exotherm for distillation.
Staged Two-Zone Reactor Hybrid (Metal and Acid sites)200 - 275-Better temperature control, mitigates catalyst deactivation, can handle mixed olefin feeds.Investigated for converting mixed olefins (C2-C5) into sustainable aviation fuel range hydrocarbons (C6-C18).
Continuously Stirred Tank Reactor (CSTR) followed by Tubular Reactor Homogeneous or Slurry20 - 801 - 5Good for heat removal (CSTR), plug flow characteristics for high conversion (Tubular).A CSTR can be followed by a tubular reactor to manage heat and achieve high conversion. Internal cooling systems are also an option.

Effective management of mass and heat transfer is paramount for the successful scale-up of this compound synthesis.

Heat Transfer: Olefin oligomerization is a significantly exothermic reaction, meaning it releases a substantial amount of heat. Without proper control, this can lead to "hot spots" within the reactor, causing several problems:

Reduced Selectivity: Higher temperatures can promote side reactions, such as cracking, leading to a wider range of unwanted byproducts.

Catalyst Deactivation: Many catalysts are sensitive to high temperatures and can lose their activity and lifespan if overheated.

Safety Hazards: Uncontrolled temperature increases can lead to thermal runaways, posing a significant safety risk.

Strategies to manage heat transfer include the use of multi-tubular fixed-bed reactors where a coolant circulates around the tubes, inter-stage cooling in staged reactor systems, and recycling of inert paraffinic components to act as a heat sink. In catalytic distillation, the heat of reaction is advantageously used to vaporize the components for separation.

Separation and Purification Process Development for this compound

The effluent from the oligomerization reactor is a complex mixture containing the desired this compound isomers, unreacted olefins, saturated paraffins, and other oligomers (e.g., isododecene, isoeicosene). Developing efficient and cost-effective separation and purification processes is crucial to obtain high-purity this compound. This involves leveraging both conventional and advanced separation technologies.

Distillation is a primary method for separating components with different boiling points. bme.hu Given the range of oligomers produced, a series of distillation columns is typically required.

Fractional Distillation: This technique is essential for separating the C16 fraction (this compound) from the lighter (e.g., C12) and heavier (e.g., C20) oligomers due to their close boiling points. The efficiency of the separation is dependent on the number of theoretical stages in the column and the reflux ratio.

Vacuum Distillation: this compound and other heavy olefins have high boiling points at atmospheric pressure. Distilling these compounds at high temperatures can lead to thermal degradation or polymerization. wikipedia.org Vacuum distillation lowers the boiling points of these compounds, allowing them to be purified at lower, safer temperatures, thereby preventing product degradation. wikipedia.orgrochester.edu

Reactive Distillation: As mentioned earlier, this technique integrates reaction and distillation. It is a highly effective method for equilibrium-limited reactions, as the continuous removal of products from the reaction zone drives the reaction towards completion. wur.nlmdpi.com This can significantly reduce the complexity of the downstream separation process.

Solvent Extraction: This technique separates components based on their differing solubilities in a specific solvent. While less common for separating similar hydrocarbon isomers, it can be employed to remove specific classes of impurities. For instance, liquid-liquid extraction using solvents like N,N-dimethylformamide (DMF) with certain salts has been studied for separating aromatic and non-aromatic hydrocarbons. researchgate.net This principle could be adapted to remove specific types of byproducts from the this compound stream if necessary.

Membrane separation is an emerging technology that offers a low-energy alternative to traditional distillation for separating olefin/paraffin mixtures. thermofisher.com This is particularly relevant for separating unreacted C4 olefins from the heavier oligomerization products for recycling.

The technology relies on membranes that exhibit preferential permeability to one component over another. For olefin/paraffin separation, two main mechanisms are exploited:

Solution-Diffusion Mechanism: Predominant in polymeric membranes, where separation is based on the differences in solubility and diffusivity of the components in the membrane material.

Facilitated Transport: This involves the use of membranes containing carrier agents (e.g., silver ions) that reversibly bind with the olefins, enhancing their transport across the membrane.

Different types of membranes are being researched for this application:

Polymeric Membranes: These are currently the most common in industrial gas separation due to their low cost and scalability. rochester.edu

Inorganic Membranes: Materials like zeolites and metal-organic frameworks (MOFs) are being developed and can offer higher selectivity and stability compared to polymeric membranes. rochester.edu

Metal-Exchanged Fluorinated Ionomer Membranes: These have shown good selectivity and transmembrane flux for separating olefins from paraffins without the need for humidifying the feed gas.

Process Analytical Technology (PAT) Integration in this compound Manufacturing Research

Process Analytical Technology (PAT) is a framework for designing, analyzing, and controlling manufacturing processes through timely measurements of critical quality and performance attributes of raw and in-process materials. mt.com The goal is to ensure final product quality by building it into the process from the start. Integrating PAT in this compound manufacturing research allows for real-time monitoring and control, leading to improved process understanding, efficiency, and consistency.

Key PAT tools and their applications in this context include:

Online Chromatography and Mass Spectrometry: Gas chromatography (GC) and mass spectrometry (MS) are powerful analytical tools for determining the composition of the reactor effluent. americanpharmaceuticalreview.com Integrating these techniques online provides real-time data on the conversion of reactants and the selectivity to this compound and other oligomers. kit.edu This information can be used to control process parameters, such as temperature or feed rate, to maintain optimal performance and quickly detect process deviations. youtube.comamericanpharmaceuticalreview.com

Spectroscopic Techniques (FT-IR, NIR, Raman): In-situ spectroscopic probes can be inserted directly into the reactor or process streams.

FT-IR (Fourier-Transform Infrared) and Raman Spectroscopy: These techniques provide information about molecular vibrations and can be used to monitor the concentration of specific functional groups, allowing for the tracking of reactant consumption and product formation in real-time. This is particularly useful for understanding reaction kinetics and mechanisms. europeanpharmaceuticalreview.com

NIR (Near-Infrared) Spectroscopy: NIR is well-suited for monitoring bulk chemical composition and can be used to control blending operations or monitor the progress of the oligomerization reaction.

The data generated by these PAT tools can be used to develop process models and implement advanced process control strategies. For example, a feedback control loop could use real-time composition data from an online GC to automatically adjust the reactor temperature to keep the selectivity for this compound within a desired range. This level of control is crucial for scaling up the process robustly and ensuring consistent product quality. americanpharmaceuticalreview.comeuropeanpharmaceuticalreview.com

Techno-Economic Analysis and Life Cycle Assessment in this compound Production Research

Techno-Economic Analysis (TEA) and Life Cycle Assessment (LCA) are critical evaluation tools in the chemical industry, providing insights into the economic viability and environmental footprint of production processes. While specific detailed studies for this compound are not widely public, the principles can be understood from analyses of similar compounds like isohexadecane, which is produced via the hydrogenation of this compound isomers. procurementresource.com

A TEA for a chemical process, such as the production of this compound, estimates the capital and production costs to determine the economic feasibility of a project. nih.gov It serves as a quantitative measure of a process's economic potential, guiding investment and research decisions. nih.gov Key components of a TEA include detailed breakdowns of capital investment (equipment, site costs), variable costs (raw materials, utilities), and fixed costs (labor, maintenance). procurementresource.comexpertmarketresearch.com For instance, an analysis of a related compound, isohexadecane, highlights that the primary feedstock is a mixture of C16 olefins, and procurement is influenced by the market dynamics of raw materials like crude oil and ethylene (B1197577). procurementresource.com

Interactive Table: Key Components of a Techno-Economic Analysis (TEA)

This table outlines the essential cost categories evaluated in a typical TEA for a chemical manufacturing plant.

Cost Category Sub-Components Description
Capital Investment Equipment Cost, Land and Site Cost, Engineering Charges, Working Capital One-time costs associated with building and starting the production facility. procurementresource.comprocurementresource.com
Variable Costs Raw Materials (e.g., C16 olefins), Utilities (e.g., electricity, steam) Costs that fluctuate directly with the volume of production. procurementresource.com
Fixed Costs Labor Wages, Maintenance Charges, Overhead Expenses Recurring costs that do not change significantly with production levels. procurementresource.com

| Financing Costs | Interest on Loans, Depreciation | Costs associated with the capital used to finance the project. procurementresource.comprocurementresource.com |

A Life Cycle Assessment (LCA) is a methodology used to identify and evaluate the potential environmental impacts of a product or process throughout its entire life cycle. dfc.govmdpi.com This "cradle-to-gate" or "cradle-to-grave" approach quantifies inputs (raw materials, energy) and outputs (emissions, waste) at every stage, from raw material extraction to production, use, and final disposal. dfc.govyoutube.com The goal is to avoid shifting environmental burdens from one stage to another and to identify the main sources of environmental impact. youtube.comresearchgate.net An LCA consists of four main stages: goal and scope definition, life cycle inventory (LCI) analysis, life cycle impact assessment (LCIA), and interpretation. mdpi.com The LCIA phase translates the inventory data into environmental impact indicators. mdpi.com

Interactive Table: Common Impact Categories in a Life Cycle Assessment (LCA)

This table lists common environmental impact categories assessed during the LCIA phase.

Impact Category Description
Global Warming Potential (GWP) Measures the potential contribution to climate change, typically in kg CO2 equivalent. mdpi.com
Acidification Potential (AP) Assesses the potential for emissions to cause acid rain. mdpi.com
Eutrophication Potential (EP) Measures the potential for substances to cause excessive nutrient enrichment in water bodies. mdpi.com
Ozone Depletion Potential (ODP) Evaluates the potential harm to the stratospheric ozone layer. mdpi.com

| Human Toxicity Potential (HTP) | Assesses the potential harm to human health from toxic substances. mdpi.com |

For this compound production, an LCA would quantify the environmental burdens associated with the oligomerization of precursor olefins, including the energy consumption of the reactor, the impacts of catalyst production, and emissions generated during the process.

Computational Fluid Dynamics (CFD) Modeling for Process Optimization

Computational Fluid Dynamics (CFD) is a powerful simulation tool used to analyze and predict the behavior of systems involving fluid flow, heat transfer, and chemical reactions. youtube.com In the context of this compound production, CFD modeling can be instrumental in optimizing the design and operation of reactors to improve efficiency, yield, and safety. voxdalesimlab.com By solving equations for the conservation of mass, momentum, and energy, CFD provides detailed insights into fluid dynamics within a reactor that are often difficult or expensive to obtain through experimentation alone. youtube.commdpi.com

The application of CFD in chemical process optimization allows engineers to simulate and analyze various aspects of the production process. voxdalesimlab.com For example, in a fixed-bed reactor used for the oligomerization or hydrogenation steps relevant to this compound synthesis, CFD can model the gas flow, mass transfer between phases, and the catalytic reaction process. researchgate.netresearchgate.net This enables the optimization of key operating conditions and reactor geometry. researchgate.netmdpi.com

Key applications and benefits of using CFD for optimizing this compound production include:

Mixing Efficiency: It can be used to analyze the mixing of reactants and ensure uniform distribution, which is crucial for maximizing reaction rates and selectivity. researchgate.net

Heat and Mass Transfer Analysis: CFD models can predict temperature and concentration gradients within the reactor, allowing for the optimization of heat exchange systems to maintain optimal reaction temperatures and improve mass transfer rates. researchgate.netsiemens.com

Reaction Kinetics Simulation: By integrating reaction kinetic models, CFD can simulate the chemical conversion process, helping to identify potential bottlenecks and improve product yield. researchgate.net This is particularly useful for complex reactions like the hydroformylation of olefins, which shares process similarities with this compound synthesis. researchgate.net

Interactive Table: Parameters and Outcomes of CFD Modeling in Reactor Optimization

This table summarizes key input parameters for a CFD simulation and the critical performance outcomes that can be optimized for a chemical reactor.

Input Parameters for CFD Model Performance Outcomes for Optimization
Reactor Geometry (e.g., dimensions, internal components) Mixing Time and Efficiency researchgate.net
Fluid Properties (e.g., viscosity, density) Velocity and Flow Patterns mdpi.com
Operating Conditions (e.g., temperature, pressure, flow rates) Heat and Mass Transfer Coefficients researchgate.netsiemens.com
Reaction Kinetics Product Yield and Selectivity researchgate.net

By conducting virtual experiments and multidimensional analyses, CFD enables a deeper understanding of the interplay between physical phenomena and biochemical reactions, leading to a more efficient and optimized process for producing chemicals like this compound. siemens.comtudelft.nl

Q & A

Q. What are the limitations of current structure-activity relationship (SAR) models for predicting this compound’s behavior in complex mixtures?

  • Methodology : SAR validation requires high-throughput screening (e.g., combinatorial libraries) and multivariate regression analysis. Machine learning models trained on datasets spanning diverse conditions (pH, solvent, temperature) improve predictive accuracy. Gaps arise from undersampled chemical space (e.g., extreme temperatures) .

Methodological Notes

  • Data Integrity : Cross-validate findings using orthogonal techniques (e.g., NMR + XRD) to address instrumental biases .
  • Contradiction Resolution : Transparent reporting of experimental parameters (e.g., catalyst lot numbers, solvent suppliers) minimizes reproducibility issues .
  • Ethical Compliance : Adhere to safety protocols for handling volatile organics and computational data-sharing standards .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.